2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one
Description
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one is a heterocyclic compound featuring a central azetidine ring substituted with a piperazine moiety and a 2,3-dimethylbutan-1-one group.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2,3-dimethyl-1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(2)11(3)13(17)16-8-12(9-16)15-6-4-14-5-7-15/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
YSEYSHGADHTDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of the Azetidine Ring
Reactants: 2,3-dimethylbutan-1-one and an appropriate azetidine precursor.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF).
Outcome: Formation of the azetidine ring structure.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or azetidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or azetidine derivatives.
Scientific Research Applications
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against two analogs from the evidence:
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine (Compound 12, )
- Structure : Contains dual pyrimidinyl-piperazine groups linked to a thioxoimidazo[4,5-b]pyridine core.
- Key Differences: The thioxoimidazo core introduces aromaticity and sulfur-based reactivity, absent in the target compound.
- Synthetic Approach : Both compounds utilize piperazine derivatives in nucleophilic substitution reactions, but the target compound employs azetidine, which is less common in synthesis protocols .
1-(4-{2,6-dimethyl-5-[(3-methylphenyl)methyl]pyrimidin-4-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one (Compound V018-8438, )
- Structure: Features a pyrimidine-substituted piperazine linked to a dimethylbutanone group.
- Key Differences :
- The pyrimidine and 3-methylphenyl groups in V018-8438 increase molecular weight (MW ≈ 422.5 g/mol) and lipophilicity (cLogP ≈ 4.2) compared to the target compound (estimated MW ≈ 267.4 g/mol; cLogP ≈ 1.8).
- The azetidine in the target compound may confer better aqueous solubility than V018-8438’s bulky aromatic substituents.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one | C₁₃H₂₅N₃O | ~267.4 | Azetidine, piperazine, dimethylbutanone | CNS modulators, enzyme inhibitors |
| 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine | C₁₅H₁₈N₆S | 338.4 | Thioxoimidazo, pyrimidinyl-piperazine | Antimicrobial agents |
| 1-(4-{2,6-dimethyl-5-[(3-methylphenyl)methyl]pyrimidin-4-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one | C₂₅H₃₃N₅O | 422.5 | Pyrimidine, methylphenyl, piperazine | Kinase inhibitors, anticancer |
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Piperazine derivatives often exhibit kinase or protease inhibitory activity. For example, Cheng-Prusoff analysis (relating Ki and IC50 values) could quantify potency if inhibition data were available .
- Solubility and Bioavailability: The dimethylbutanone group in the target compound may improve membrane permeability relative to V018-8438’s aromatic substituents, which could hinder absorption .
Methodological Considerations
- Structural Analysis : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) would elucidate bond lengths and angles, critical for comparing azetidine-piperazine conformers .
- Activity Profiling : Competitive inhibition assays (using Cheng-Prusoff principles) are recommended to compare IC50 values with analogs .
Biological Activity
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one is a complex organic compound with potential applications in medicinal chemistry, particularly for central nervous system (CNS) disorders. Its unique structure combines piperazine and azetidine rings, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound based on available empirical data and theoretical studies.
Chemical Structure
The compound features a butanone backbone with two methyl groups on the second and third carbon atoms, which influence its steric properties. The presence of both piperazine and azetidine rings is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing azetidine and piperazine moieties often exhibit significant biological activities, including:
- Antidepressant effects : Similar compounds have shown promise in treating depression by modulating neurotransmitter levels.
- Antipsychotic properties : The structural components may interact with dopamine receptors, indicating potential antipsychotic effects.
- Anxiolytic activity : Some derivatives have been studied for their ability to reduce anxiety.
Case Studies
A review of similar compounds provides context for the expected biological activity of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Acetylpiperazine | Analgesic properties | |
| 2-Methylazetidine | Limited biological data | |
| 4-Methylpiperazine | Commonly used in pharmaceuticals |
These case studies highlight the potential pharmacological profiles that may be extrapolated to 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one due to structural similarities.
The exact mechanism of action for 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one remains to be fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin, dopamine), influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters.
Future Research Directions
Further empirical testing is essential to confirm the biological activities of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one. Suggested areas for future research include:
- In vitro and in vivo studies : To evaluate its pharmacokinetics and pharmacodynamics.
- Structure–activity relationship (SAR) studies: To identify key structural features responsible for its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
